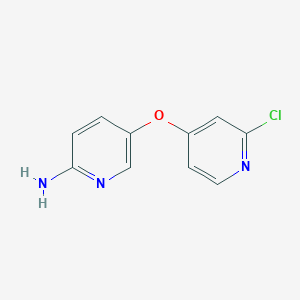
5-(2-Chloropyridin-4-yloxy)pyridin-2-amine
Overview
Description
5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C_5H_4ClNO. It is a derivative of pyridine, featuring a chloro group at the 2-position of one pyridine ring and an amino group at the 2-position of another pyridine ring, connected through an oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through a direct reaction between 2-chloropyridin-4-ol and 2-aminopyridine in the presence of a suitable coupling reagent, such as a carbodiimide, under reflux conditions.
Microwave-Assisted Synthesis: Microwave radiation can be used to enhance the reaction efficiency and yield. This method involves the use of a solvent and an acid-binding agent to improve regioselectivity.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-(2-chloropyridin-4-yloxy)pyridin-3-amine.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H_2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(2-chloropyridin-4-yloxy)pyridin-3-amine
Reduction: this compound (reduced form)
Substitution: Various alkyl or aryl-substituted derivatives
Scientific Research Applications
5-(2-Chloropyridin-4-yloxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloropyridin-4-ol: A precursor in the synthesis of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine.
2-Aminopyridine: Another precursor used in the synthesis.
5-Chloropyridin-3-amine: A structural isomer with the chlorine and amino groups in different positions.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its isomers and precursors.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)oxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-5-7(3-4-13-9)15-8-1-2-10(12)14-6-8/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVHOFHRMKFDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














